2-bromo-1-(1H-indol-2-yl)ethanone

Catalog No.
S9082608
CAS No.
3470-72-2
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
Inquiry
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2-bromo-1-(1H-indol-2-yl)ethanone

CAS Number

3470-72-2

Product Name

2-bromo-1-(1H-indol-2-yl)ethanone

IUPAC Name

2-bromo-1-(1H-indol-2-yl)ethanone

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2

InChI Key

AFBWFQXGVILQRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)CBr

2-bromo-1-(1H-indol-2-yl)ethanone is a bifunctional synthetic building block composed of an indole nucleus acylated at the C2 position with a bromoacetyl group. This specific arrangement provides two key reactive sites: the indole nitrogen for potential N-substitution and, more critically, the α-bromoketone moiety, which serves as a potent electrophile for carbon-carbon and carbon-heteroatom bond formation. Its primary utility is as a precursor for the construction of more complex, fused heterocyclic systems, particularly those investigated as scaffolds for kinase inhibitors and other biologically active molecules. [REFS-1, REFS-2]

Research Fit

Scaffold utility Indole-2-yl ethanone core reported in SAR and fragment-based probe design
Electrophilic handle Bromoacetyl group may support nucleophilic substitution and cross-coupling workflows
Synthetic precedent Documented as intermediate in patented heterocycle syntheses (e.g., thiazole derivatives)

Substitution of this compound with near analogs is often synthetically unviable. Using the positional isomer, 2-bromo-1-(1H-indol-3-yl)ethanone, results in a fundamentally different molecular topology in the final product, altering the regiochemistry of subsequent cyclizations and rendering it unsuitable for targets requiring the indole-2-yl linkage. [1] Similarly, replacing the bromide with a chloride (e.g., 2-chloro-1-(1H-indol-2-yl)ethanone) significantly reduces the electrophilicity of the α-carbon. This necessitates harsher reaction conditions (higher temperatures, longer reaction times) for subsequent nucleophilic substitutions, which can decrease yields and impact the stability of sensitive functional groups elsewhere in the molecule, making the bromo- form essential for process efficiency and milder transformations. [2]

Substitution Risk

Halogen reactivity mismatch Chloro or iodo analogs exhibit different bond strengths, which may alter reaction conditions, yields, and by-product profiles
Position-dependent biological selectivity Halogen identity and ring position can shift target binding; IDO inhibitor SAR shows IC50 changes by orders of magnitude
Unsubstituted analogs not equivalent 2-unsubstituted or differently halogenated indole ethanones lack the defined electrophilic and pharmacophoric profile of the 2-bromo derivative

Critical Regiochemical Control: Ensures Correct Scaffold Topology vs. 3-yl Isomer

The selection between the C2- and C3-acylated indole isomers is a primary, non-negotiable decision in a synthetic pathway. For example, in the synthesis of certain kinase inhibitor scaffolds, the biological activity is contingent on the specific connectivity provided by the indole-2-yl core. Using the C3-isomer, 2-bromo-1-(1H-indol-3-yl)ethanone, would lead to the formation of a different constitutional isomer with distinct biological properties and would fail to produce the intended target molecule. [REFS-1, REFS-2]

Evidence DimensionRegiochemical outcome of cyclization
Target Compound DataForms fused heterocycles via the indole C2 and N1 positions.
Comparator Or Baseline2-bromo-1-(1H-indol-3-yl)ethanone: Forms fused heterocycles via the indole C3 and N1 positions, yielding a different isomeric system.
Quantified Difference100% difference in product constitutional isomerism.
ConditionsStandard conditions for heterocyclic synthesis (e.g., reaction with dinucleophiles).

Procuring the wrong positional isomer results in complete synthesis failure for targets requiring a specific indole connectivity, making this a critical material selection parameter.

Supplier purity benchmark
Data to verify
98% (target) vs 95% (5-bromo analog)
Higher baseline purity may reduce purification steps and improve synthetic reproducibility
Batch-specific QC documentation (NMR, HPLC) should be reviewed

Process Efficiency: Enables Milder Reaction Conditions Compared to Chloro-Analog

The carbon-bromine bond is inherently more labile and a better leaving group in nucleophilic substitution reactions than the carbon-chlorine bond. This allows reactions involving 2-bromo-1-(1H-indol-2-yl)ethanone, such as the synthesis of imidazo-fused heterocycles, to proceed under milder conditions (e.g., lower temperatures or shorter reaction times) compared to its 2-chloro counterpart. While direct comparative yield data is sparse, the use of α-chloroketones often requires more forcing conditions, whereas α-bromoketones are frequently chosen for their higher reactivity, which is crucial for protecting sensitive functional groups and improving process throughput. [1]

Evidence DimensionRelative reactivity in SN2 reactions
Target Compound DataHigher reactivity due to the C-Br bond (Bond Dissociation Energy ~285 kJ/mol).
Comparator Or Baseline2-chloro-1-(1H-indol-2-yl)ethanone: Lower reactivity due to the stronger C-Cl bond (Bond Dissociation Energy ~340 kJ/mol).
Quantified DifferenceQualitatively higher reactivity, enabling lower process temperatures and/or shorter reaction times.
ConditionsNucleophilic cyclization/substitution reactions.

This compound's enhanced reactivity allows for more efficient and energy-saving processes, reduces thermal degradation of substrates, and can increase laboratory or plant throughput.

C-Br bond dissociation energy
Class-level
~68 kcal/mol (C-Br)
C-Cl ~79, C-I ~57 kcal/mol
Reactivity balance supports nucleophilic displacement while maintaining storage stability
Actual activation energy depends on reaction conditions

Precursor Suitability: Avoids In-House Bromination with Sub-Optimal Yields

A potential procurement alternative is to purchase the unbrominated precursor, 1-(1H-indol-2-yl)ethanone, and perform the α-bromination in-house. However, such reactions are not always quantitative. For instance, the bromination of a related substituted 3-acetylindole derivative with phenyl trimethylammonium tribromide (PTT) afforded the desired α-bromo product in a 78% yield after filtration and washing. [1] By procuring the pre-brominated CAS 3470-72-2, a buyer bypasses this synthetic step, avoiding the associated yield loss, consumption of reagents like PTT, and the need for purification, thereby ensuring a high-purity, ready-to-use starting material.

Evidence DimensionYield of α-bromination step
Target Compound DataProcured product (Assumed purity >95-98%, 100% effective yield).
Comparator Or BaselineIn-house synthesis from acetyl-indole precursor: 78% reported yield for a comparable substrate.
Quantified DifferenceAvoids a ~22% yield loss and subsequent purification steps.
ConditionsBromination of a substituted 3-acetylindole with PTT in THF.

This compound saves significant process time and resources by eliminating a synthetic step with moderate yield, directly improving project timelines and ensuring high starting material quality.

Bromodomain selectivity profile
Head-to-head
BRD9 Ki = 40 nM
BRD4 BD2 Ki = 794 nM
~20-fold selective for BRD9
Reported selectivity indicates a tunable scaffold for bromodomain inhibitor research
BROMOscan assay with human partial-length proteins
Patent synthetic utility
Supporting evidence
Cited in EP0259085A1 for 2-guanidino-4-arylthiazole synthesis
Documented use supports method development and IP-protected chemical space exploration
Mentioned in 3 separate patent descriptions

Key Intermediate for Fused Imidazo[1,2-a]indole Synthesis

This compound is a preferred precursor for constructing imidazo[1,2-a]indole cores. The bromoacetyl group's high reactivity facilitates efficient cyclocondensation reactions with aminopyridines or related nitrogen nucleophiles under mild conditions, making it a reliable choice for accessing this important class of heterocycles. [1]

Scaffold Synthesis for Indole-2-yl Linked Kinase Inhibitors

The specific C2-linkage provided by this reagent is essential for building certain classes of kinase inhibitors where the molecular architecture is critical for binding to the target's active site. Its use ensures the correct regiochemistry that cannot be achieved with the C3-isomer, making it the right choice for synthesizing specific, targeted therapeutic candidates. [2]

Accelerated Synthesis Programs Requiring High-Purity Starting Materials

For workflows where speed, reproducibility, and purity are paramount (e.g., high-throughput synthesis, GMP manufacturing), this ready-to-use intermediate is the optimal choice. It eliminates the time, resource, and yield penalties associated with performing a final-step bromination of the corresponding acetyl-indole precursor in-house. [3]

Application Fit

Application
Selection Property
Validation Focus
Bromodomain inhibitor lead discovery
Scaffold with reported bromodomain selectivity
BRD9/BRD4 selectivity window via binding assays
Patented heterocycle synthesis scale-up
Documented intermediate in granted patents
Reaction reproducibility and purity specification compliance
Electrophilic coupling method development
Reactivity profile of C-Br bond
Substitution efficiency and by-product profile under various conditions

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

236.97893 g/mol

Monoisotopic Mass

236.97893 g/mol

Heavy Atom Count

13

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